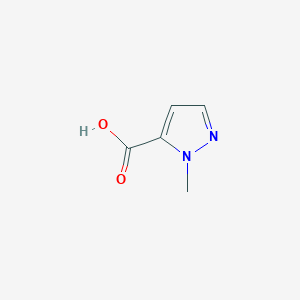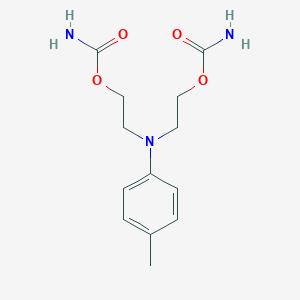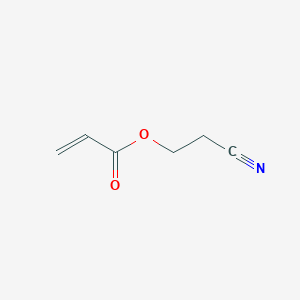
铁钠EDTA
描述
Ferric Sodium EDTA, also known as sodium ferric ethylenediaminetetraacetate, is a broad-spectrum molluscicide used to kill snails and slugs and protect agricultural crops and garden plants . It is also used in agriculture and horticulture to enhance soil quality and promote robust plant growth .
Synthesis Analysis
EDTA is synthesized from ethylenediamine, formaldehyde, and sodium cyanide . Ferric Sodium EDTA is prepared by placing EDTA in a flask with an equimolar amount of Fe(OH)3 or a half-equimolar amount of Fe2O3, adding deionized water, and autoclaving the mixture overnight .Molecular Structure Analysis
The molecular formula of Ferric Sodium EDTA is C10H12FeN2NaO8 . It forms a complex with ferric ions, which is endocytosed by macrophages of the reticuloendothelial system .Chemical Reactions Analysis
Ferric Sodium EDTA works by interacting with and destroying hemocyanin, a copper-based compound found in the blood of molluscs and arthropods . It also enhances damage due to reactive oxygen species, such as depletion of reduced glutathione, formation of methemoglobin, and lipid peroxidation .Physical And Chemical Properties Analysis
Ferric Sodium EDTA is a white powder that is soluble in sodium hydroxide, sodium carbonate, and ammonia solution . It has a molar mass of 367.1 g/mol .科学研究应用
Treatment of Iron Deficiency Anemia
Sodium Feredetate is widely used as an anti-anemic agent and iron supplement drug in the treatment of iron deficiency anemia . It is particularly effective in improving the hemoglobin profile in pregnant anemic women .
Taste Masking in Pharmaceutical Formulations
Due to the metallic taste associated with iron, Sodium Feredetate is often used to mask the taste of drugs in pharmaceutical formulations . This is particularly useful in the formulation of chewable tablets .
Research in Pregnancy Health
Sodium Feredetate has been used in research studies comparing its efficacy and safety with other iron supplements in pregnant women . The studies aim to improve the hemoglobin profile in pregnant anemic women .
Enhancement of Iron Uptake
When combined with Vitamin C in a meal, Sodium Feredetate can enhance iron uptake into the blood circulation . This makes it a valuable tool in improving iron status .
Use in Laboratory Research
Sodium Feredetate is often used in laboratory research due to its unique chemical properties . It is available for scientific research at various chemical supply companies .
Safety Assessment in Drug Trials
In drug trials, Sodium Feredetate is used for safety assessment by conducting liver and kidney function tests . It has been found to be well-tolerated and effective in improving hemoglobin profiles .
未来方向
Ferric Sodium EDTA is being evaluated as a novel food ingredient used as a source of iron . It is also being studied for its potential use in the treatment of anemia in elderly patients . Furthermore, research is being conducted on the delivery of Ferric Sodium EDTA by Water-in-Oil-in-Water (W/O/W) emulsions .
作用机制
Target of Action
Sodium Feredetate, also known as Ferric Sodium EDTA, is primarily targeted towards the iron stores in the body . Iron is a vital element for the formation of new red blood cells and hemoglobin, a substance that gives these cells the ability to transport oxygen .
Mode of Action
In this compound, the iron is “insulated” or “sequestered” with the sodium salt of ethylenediamine tetra-acetic acid (EDTA) to form a chelate . This chelate is split within the gastrointestinal tract, releasing elemental iron which is then absorbed . The released iron contributes to the iron pool within the body, helping to restore normal hemoglobin levels and, consequently, improving oxygen transport .
Biochemical Pathways
The replenishment of iron stores and the return of hemoglobin to a normal level can improve quality of life, morbidity, prognosis in chronic disease, and outcomes in pregnancy .
Pharmacokinetics
Sodium Feredetate is a water-soluble compound with higher bioavailability than the ferrous iron salt preparations . After absorption, the elemental iron is distributed as follows: 60% to 70% is incorporated into hemoglobin and most of the remainder is present in storage forms, either as ferritin or haemosiderin, in the reticulo-endothelial system and to a lesser extent, hepatocytes . A further 4% is present in myoglobin and heme-containing enzymes, or bound to transferrin in plasma . Excretion is mainly in the feces .
Result of Action
The primary result of Sodium Feredetate’s action is the alleviation of symptoms of iron deficiency anemia . By replenishing the iron stores in the body, Sodium Feredetate helps restore normal hemoglobin levels, improving oxygen transport and reducing symptoms such as shortness of breath, fatigue, palpitations, tachycardia, and angina .
Action Environment
The absorption of Sodium Feredetate can be influenced by various environmental factors. For instance, food and beverages containing caffeine may reduce iron absorption . On the other hand, foods rich in vitamin C can increase the absorption of iron . Certain drugs can also interact with Sodium Feredetate, causing a decrease in its absorption and potentially a decrease in efficacy .
属性
IUPAC Name |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWYFZFMAMBPQK-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FeN2NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027774 | |
| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |
| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium feredetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17557 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium feredetate | |
CAS RN |
15708-41-5, 18154-32-0 | |
| Record name | Sodium ferric EDTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15708-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium feredetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 18154-32-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM FEREDETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ferric sodium EDTA, a highly bioavailable iron source, exerts its effects by delivering iron to the body. Iron is a crucial component of hemoglobin, a protein in red blood cells responsible for oxygen transport. [, , , , , ] When administered to individuals with iron deficiency anemia, ferric sodium EDTA increases iron absorption in the gut, leading to a rise in hemoglobin levels and improvement of anemia symptoms. [, , , , , , , ] This enhanced iron absorption is attributed to the ability of EDTA to prevent dietary iron inhibitors, such as phytates and polyphenols, from binding to iron, thus increasing its bioavailability. [, , , ]
ANone: Ferric sodium EDTA is a coordination complex formed between a ferric ion (Fe3+) and the chelating agent EDTA (ethylenediaminetetraacetic acid). While the exact spatial arrangement may vary, the complex essentially consists of a central iron atom surrounded by the EDTA molecule acting as a hexadentate ligand.
A: Ferric sodium EDTA demonstrates good stability and compatibility in various applications, particularly in food fortification. [, , , ] It remains stable even in the presence of dietary iron inhibitors like phytates and polyphenols, making it a suitable fortificant for foods rich in these compounds. [, , ]
- In wheat flour, a common fortification vehicle, ferric sodium EDTA exhibits good storage stability and does not negatively impact baking quality. [, ]
- Its encapsulation within water-in-oil-in-water (W1/O/W2) double emulsions shows promise for controlled delivery in food products, further enhancing its stability and bioavailability. [, , , ]
ANone: While the provided research excerpts do not explicitly discuss the application of computational chemistry to ferric sodium EDTA, it is conceivable that such techniques have been employed. Molecular modeling and simulations could be used to:
- The EDTA component plays a crucial role in enhancing iron bioavailability by preventing the binding of dietary inhibitors. [, ]
A: Ferric sodium EDTA generally exhibits good stability, but its performance can be influenced by specific conditions. [, , , , , ]
- In food fortification, encapsulation within water-in-oil-in-water (W1/O/W2) double emulsions using lipophilic and hydrophilic emulsifiers shows promise for controlled delivery and enhanced stability. [, , ]
- The choice of carrier oil in these emulsions can significantly impact the in vitro bioaccessibility of ferric sodium EDTA. []
ANone: While the provided excerpts do not delve into the specific details of ferric sodium EDTA's PK/PD, we can infer some aspects:
- Absorption: Ferric sodium EDTA demonstrates superior absorption compared to traditional ferrous iron salts, particularly in the presence of dietary inhibitors. [, , , , , ]
ANone: Numerous studies highlight the efficacy of ferric sodium EDTA in improving iron status and alleviating anemia:
- In vitro studies: Show that ferric sodium EDTA exhibits superior iron dialyzability in breakfast cereals compared to elemental iron or ferrous sulfate, indicating enhanced bioavailability. []
- In vivo studies: Demonstrate its effectiveness in treating iron deficiency anemia in various populations, including pregnant women, elderly patients with chronic kidney disease, and children. [, , , , , , ]
- Observational studies: Support its efficacy in real-life clinical practice. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)

